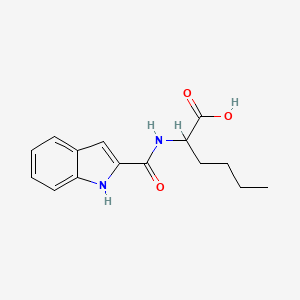
2-苯基-1-苯并呋喃-5-胺
描述
2-Phenyl-1-benzofuran-5-amine is a chemical compound with the empirical formula C14H11NO and a molecular weight of 209.24 . It is a useful research chemical .
Chemical Reactions Analysis
Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .科学研究应用
合成和抗菌活性
研究已经开发出苯并呋喃衍生物的高效合成技术,显示出有希望的抗菌活性。例如,合成了整合了苯并呋喃和吡唑部分的新型三唑-噻二唑系列,对各种细菌菌株表现出显着的抗菌潜力 (Idrees 等人,2019 年)。类似地,苯并呋喃的咪唑并噻唑衍生物的合成显示出有希望的抗菌活性,表明在开发新的抗菌剂方面具有潜在的应用 (Shankerrao 等人,2017 年)。
先进的合成路线
已经探索了用于创建苯并呋喃衍生物的高级合成路线,突出了这些化合物在化学合成中的多功能性。例如,开发了一种级联反应来合成 2-苯并呋喃-2-基乙酰胺,该过程结合了顺序的钯催化反应以有效地生产所需的化合物 (Gabriele 等人,2007 年)。这说明了苯并呋喃衍生物的化学灵活性和它们作为有机合成中中间体的潜力。
生物活性和结合研究
苯并呋喃衍生物也因其超出抗菌作用的生物活性而被研究。例如,合成了与席夫碱相关的苯甲酰胺,并表现出显着的抗菌活性和抗氧化特性。这些化合物显示出与牛血清白蛋白 (BSA) 相互作用的潜力,表明可能的生物应用和与蛋白质相互作用的能力 (Prashanth 等人,2013 年)。
安全和危害
2-Phenyl-1-benzofuran-5-amine is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - Harmful if swallowed and H413 - May cause long lasting harmful effects to aquatic life . The precautionary statements are P301 + P312 + P330 - If swallowed: Call a poison center/doctor if you feel unwell. Rinse mouth .
作用机制
Target of Action
Benzofuran derivatives, a class to which 2-phenyl-1-benzofuran-5-amine belongs, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory activities .
生化分析
Biochemical Properties
2-Phenyl-1-benzofuran-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as topoisomerase I, which is crucial for DNA replication and transcription . The interaction with topoisomerase I suggests that 2-Phenyl-1-benzofuran-5-amine may influence DNA processes, potentially leading to applications in cancer therapy. Additionally, this compound has shown interactions with sigma receptors, which are involved in modulating neurotransmitter release and cell signaling pathways . These interactions highlight the compound’s potential in neurological research and drug development.
Cellular Effects
2-Phenyl-1-benzofuran-5-amine exhibits various effects on different types of cells and cellular processes. In neuronal cells, it has been found to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . This stimulation can influence cell signaling pathways, leading to altered neuronal activity and potential therapeutic applications in treating neurological disorders. Furthermore, 2-Phenyl-1-benzofuran-5-amine has been shown to affect gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 2-Phenyl-1-benzofuran-5-amine involves its binding interactions with various biomolecules. The compound binds to topoisomerase I, inhibiting its activity and thereby affecting DNA replication and transcription . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, 2-Phenyl-1-benzofuran-5-amine interacts with sigma receptors, modulating their activity and influencing neurotransmitter release . These interactions can result in changes in cell signaling pathways and gene expression, further elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1-benzofuran-5-amine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that 2-Phenyl-1-benzofuran-5-amine can have sustained effects on cellular function, including prolonged modulation of gene expression and cell signaling pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of 2-Phenyl-1-benzofuran-5-amine vary with different dosages in animal models. At lower doses, the compound has been found to enhance neurotransmitter release and improve cognitive function in animal studies . At higher doses, it can lead to toxic effects such as neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications while minimizing adverse effects.
Metabolic Pathways
2-Phenyl-1-benzofuran-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of 2-Phenyl-1-benzofuran-5-amine, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-Phenyl-1-benzofuran-5-amine is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation in target tissues and its overall bioavailability. Understanding the transport and distribution of 2-Phenyl-1-benzofuran-5-amine is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-Phenyl-1-benzofuran-5-amine plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and regulatory proteins . This localization is essential for its role in modulating gene expression and influencing cellular processes. Additionally, 2-Phenyl-1-benzofuran-5-amine can be targeted to specific organelles through post-translational modifications and targeting signals . These mechanisms ensure that the compound exerts its effects in the appropriate cellular context.
属性
IUPAC Name |
2-phenyl-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGHGQICSWOMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587938 | |
| Record name | 2-Phenyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77084-15-2 | |
| Record name | 2-Phenyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
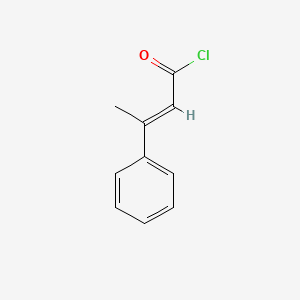
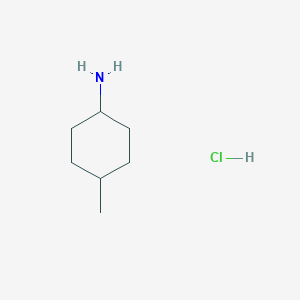
![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)
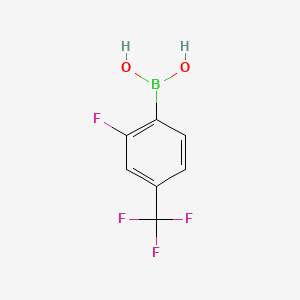
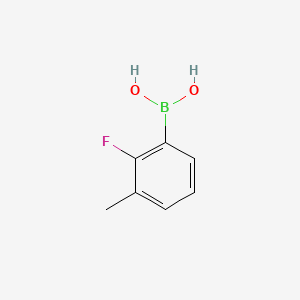
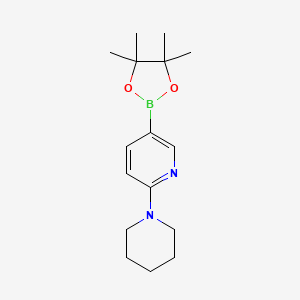
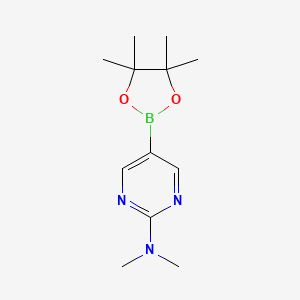

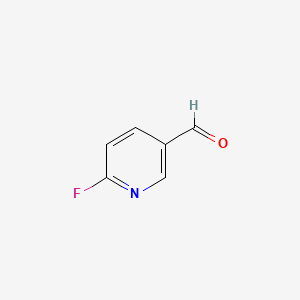
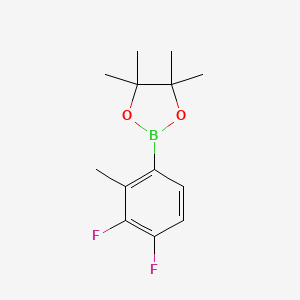
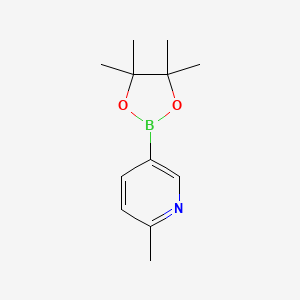
![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)
